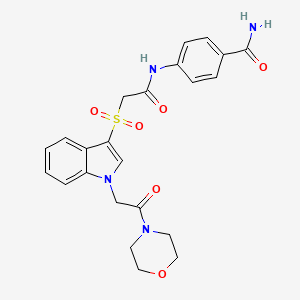

4-(2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzamide

Description

This compound features a 1H-indole core substituted at the 3-position with a sulfonylacetamido linker bridging to a benzamide group. The indole nitrogen is further modified with a 2-morpholino-2-oxoethyl moiety.

Properties

IUPAC Name |

4-[[2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfonylacetyl]amino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O6S/c24-23(30)16-5-7-17(8-6-16)25-21(28)15-34(31,32)20-13-27(19-4-2-1-3-18(19)20)14-22(29)26-9-11-33-12-10-26/h1-8,13H,9-12,14-15H2,(H2,24,30)(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHYVFXDAKGJLAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=C(C=C4)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzamide typically involves multiple steps:

Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Morpholino Group: The morpholino group is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the indole derivative is replaced by the morpholino group.

Sulfonylation: The sulfonyl group is added using sulfonyl chlorides in the presence of a base such as pyridine.

Acetamidation: The final step involves the acetamidation of the sulfonylated indole derivative with acetamide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide and benzamide groups undergo hydrolysis under acidic or basic conditions:

Sulfonyl Group Reactivity

The sulfonyl (–SO₂–) group participates in nucleophilic substitutions and reductions:

Indole Ring Functionalization

The indole core undergoes electrophilic substitution at the C5 position:

Morpholino Ring Modifications

The morpholine moiety undergoes ring-opening or alkylation:

Cross-Coupling Reactions

The aryl/heteroaryl groups enable catalytic coupling:

Oxidation and Reduction of Functional Groups

Photochemical and Thermal Stability

Scientific Research Applications

The compound's biological activities are primarily attributed to its ability to interact with various biological targets, making it a candidate for several therapeutic applications:

Anticancer Activity

Research indicates that this compound exhibits moderate anticancer properties. Preliminary studies have shown cytotoxic effects against various cancer cell lines, including renal and colorectal cancer models. The mechanism is believed to involve the inhibition of key metabolic pathways essential for cancer cell proliferation.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial potential against a range of bacterial strains. Studies have demonstrated significant activity, suggesting its possible use as an antimicrobial agent in treating infections caused by resistant bacteria.

Enzyme Inhibition

This compound may act as an inhibitor of enzymes such as indoleamine 2,3-dioxygenase (IDO), which is crucial in immune modulation and has implications in cancer therapy and autoimmune diseases. Inhibiting IDO can enhance immune responses, making this compound a candidate for further pharmacological exploration.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of similar compounds, providing insights into their biological activities:

Mechanism of Action

The mechanism of action of 4-(2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, altering their activity or function. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Ethyl 4-[2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)acetamido]benzoate (BA99233)

- Structural Difference : The terminal benzamide in the target compound is replaced with an ethyl ester in BA99233 .

- Implications :

- Solubility : The ethyl ester may reduce aqueous solubility compared to the polar benzamide.

- Stability : Esters are prone to hydrolysis, whereas amides are more stable under physiological conditions.

- Synthetic Route : BA99233’s ethyl ester suggests a simpler synthesis via esterification, while the target compound may require additional amidation steps.

N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides

- Structural Difference : These compounds (e.g., 8a-w in ) replace the sulfonyl group with a sulfanyl-linked oxadiazole ring .

- Bioactivity: Oxadiazole rings are known for antimicrobial and anticancer properties, suggesting divergent pharmacological profiles compared to the sulfonylacetamido-benzamide scaffold.

(S)-N-(2-((1-Amino-1-oxo-3-phenylpropan-2-yl)amino)-2-oxoethyl)-4-(4-((dibenzylamino)methyl)-1H-1,2,3-triazol-1-yl)benzamide (2f)

- Structural Difference: This analogue () incorporates a triazole-dibenzylamino group instead of the morpholino-indole system .

- Synthetic Complexity: Click chemistry (CuI/Na ascorbate) used for 2f introduces regioselectivity challenges absent in the target compound’s synthesis.

Research Findings and Inferred Properties

- Morpholino vs. Other Substituents: The morpholino group in the target compound likely improves solubility and metabolic stability compared to lipophilic groups (e.g., dibenzylamino in 2f) .

- Sulfonyl vs. Sulfanyl/Oxadiazole : The sulfonyl group’s electron-withdrawing nature may enhance binding to serine proteases or kinases, whereas sulfanyl/oxadiazole derivatives might target redox-sensitive pathways .

- Amide vs. Ester : The benzamide terminus in the target compound offers hydrolytic stability over BA99233’s ethyl ester, suggesting better oral bioavailability .

Biological Activity

4-(2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzamide, also known by its CAS number 878059-87-1, is a complex organic compound that has gained attention for its potential biological activities. This compound features an indole core, a sulfonyl group, and a morpholino moiety, which may confer specific therapeutic properties. The aim of this article is to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H22F3N3O6S, with a molecular weight of 525.5 g/mol. Its structure includes:

- An indole ring , which is often associated with various biological activities.

- A sulfonamide linkage , known for its antibacterial properties.

- A morpholino group , which may enhance solubility and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical cellular processes. Preliminary studies suggest that it may exhibit:

- Anti-inflammatory properties by inhibiting pathways related to inflammation.

- Anticancer effects through the modulation of cell proliferation pathways.

The exact mechanisms involve binding to target proteins, leading to altered enzymatic activity and cellular responses.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- IC50 Values : Compounds within this class have demonstrated IC50 values in the low micromolar range against several cancer cell lines, indicating potent antiproliferative activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Example 1 | A431 | 1.61 ± 1.92 |

| Example 2 | Jurkat | 1.98 ± 1.22 |

Anti-inflammatory Activity

The compound has shown promise in modulating inflammatory pathways. In vitro studies have demonstrated that it can inhibit the expression of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Study on Cytotoxicity

A study evaluated the cytotoxic effects of various indole-based sulfonamides, including derivatives similar to our compound. The results indicated that these compounds exhibited significant growth inhibition in cancer cell lines such as HT29 and Jurkat, with some showing activity comparable to standard chemotherapeutics like doxorubicin .

Mechanistic Insights

Molecular dynamics simulations have revealed that these compounds interact with target proteins primarily through hydrophobic contacts, which are crucial for their biological efficacy . This interaction pattern suggests that structural modifications can significantly influence their potency.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Indole Core : Synthesized via Fischer indole synthesis.

- Introduction of the Morpholino Group : Achieved through nucleophilic substitution reactions.

- Acetamide Formation : Reacting intermediates with acetic anhydride or acetyl chloride under basic conditions .

Optimization of reaction conditions is crucial for enhancing yield and purity during industrial production.

Q & A

Q. What are the key considerations in designing a synthetic route for this compound?

A stepwise approach is critical, starting with precursor activation (e.g., indole sulfonation) followed by sequential coupling of morpholino and benzamide moieties. Key factors include:

- Reaction conditions : Use reflux with acetic acid (80–100°C) to facilitate cyclization or coupling .

- Protecting groups : Protect amine groups during sulfonation to prevent side reactions .

- Intermediate purification : Employ column chromatography or recrystallization (DMF/acetic acid mixtures) to isolate intermediates .

- Yield optimization : Adjust stoichiometry of sodium acetate (0.1–0.2 mol) in condensation steps .

Q. Which analytical techniques are essential for characterizing this compound?

- HPLC : Monitor reaction progress and quantify purity (>95% threshold) .

- NMR spectroscopy : Confirm structural integrity via characteristic peaks (e.g., indole H-3 proton at δ 7.6–8.0 ppm, morpholino carbonyl at ~170 ppm in NMR) .

- Mass spectrometry (EIMS/HRMS) : Validate molecular weight (e.g., m/z 500–550 range) .

- TLC : Track intermediates using silica gel plates and UV visualization .

Q. What functional groups dominate its reactivity?

The morpholino-2-oxoethyl, indole-3-sulfonyl, and benzamide groups govern reactivity:

- Morpholino : Participates in hydrogen bonding with biological targets .

- Sulfonyl group : Enhances solubility and serves as a leaving group in nucleophilic substitutions .

- Benzamide : Stabilizes π-π stacking in enzyme active sites .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across studies?

- Reproducibility checks : Standardize assay conditions (e.g., cell lines, pH, temperature) to minimize variability .

- Purity validation : Use HPLC-MS to confirm batch-to-batch consistency .

- Mechanistic studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target binding affinities .

Q. What strategies optimize yield in multi-step synthesis?

- Design of Experiments (DoE) : Systematically vary temperature, solvent (e.g., DMF vs. THF), and catalyst loading (e.g., Pd/C for coupling) .

- Microwave-assisted synthesis : Reduce reaction time for steps like indole sulfonation (30 mins vs. 3 hrs) .

- Quench-and-extract : Isolate unstable intermediates via rapid acid/base partitioning .

Q. How do morpholino and sulfonyl groups influence target interactions?

- SAR studies : Synthesize analogs (e.g., replace morpholino with piperazine) and compare IC values .

- Computational docking : Use AutoDock Vina to model interactions with kinase domains (e.g., binding free energy < -8 kcal/mol indicates high affinity) .

- Table : Functional Group Impact on Activity

| Group | Modification | Effect on Activity |

|---|---|---|

| Morpholino | Replace with piperidine | ↓ Binding affinity (ΔG +1.2 kcal/mol) |

| Sulfonyl | Replace with carbonyl | ↓ Solubility, ↑ metabolic stability |

Q. What in silico methods predict pharmacokinetic properties?

- SwissADME : Predict LogP (2.5–3.5), BBB permeability (CNS MPO score >4), and CYP450 inhibition .

- Molecular dynamics (MD) : Simulate blood-brain barrier penetration (e.g., RMSD < 2 Å over 100 ns) .

- ProTox-II : Estimate toxicity profiles (e.g., LD > 500 mg/kg) .

Q. How to design enzyme inhibition assays for this compound?

- Kinetic assays : Measure using fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) .

- Competitive inhibition : Pre-incubate compound with enzyme (e.g., 30 mins at 37°C) before adding substrate .

- Dose-response curves : Use 8–12 concentration points (0.1–100 µM) to calculate IC .

Notes for Methodological Rigor

- Contradiction analysis : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve spectral overlaps .

- Synthetic challenges : Address low yields (<40%) in final coupling steps by switching to EDCI/HOBt activation .

- Data reporting : Include detailed supplementary files (e.g., crystallographic data, HPLC chromatograms) for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.